Trimethylol propane tribenzoate CAS number 54547-34-1 properties
Trimethylol propane tribenzoate CAS number 54547-34-1 properties
An In-depth Technical Guide to Trimethylolpropane Tribenzoate (CAS: 54547-34-1)
Introduction
Trimethylolpropane Tribenzoate (TMPTB), identified by CAS number 54547-34-1, is a triester compound synthesized from trimethylolpropane and benzoic acid.[1] Its chemical IUPAC name is 2,2-bis(benzoyloxymethyl)butyl benzoate.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its known industrial applications.
This guide is intended for researchers and scientists. While the compound's primary uses are in the materials industry, this paper consolidates the available technical data. Based on current literature, direct applications in drug development or defined biological signaling pathways have not been identified. The information presented is based on its established physicochemical characteristics and synthesis methodologies.
Physicochemical Properties
TMPTB is a white to off-white solid, typically in powder or granule form.[3][4] It is insoluble in water but shows good solubility in various organic solvents.[3][5] The quantitative properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54547-34-1 | [1][2] |
| Molecular Formula | C₂₇H₂₆O₆ | [1][2][3] |
| Molecular Weight | 446.5 g/mol | [1][2] |
| Appearance | White to off-white powder or granule | [3][4] |
| Melting Point | 82.0 – 86.0 °C | [4][5] |
| Solubility | Insoluble in water; soluble in methanol; easily soluble in ethanol, dichloromethane, acetone, benzene, chloroform. | [3][5] |
| Purity (Assay) | ≥98.0% (by HPLC) | [4][5] |
| XLogP3-AA | 5.9 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
| Topological Polar Surface Area | 78.9 Ų | [2] |
Experimental Protocols: Synthesis
The synthesis of Trimethylolpropane Tribenzoate can be achieved through several established esterification methods. The choice of method depends on desired reaction speed, yield, and available starting materials.
Protocol 1: Direct Esterification with Benzoic Acid
This is the most direct route, involving the reaction of trimethylolpropane with three equivalents of benzoic acid. The reaction equilibrium is driven towards the product by the removal of water.[1]
Methodology:
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Reactants and Molar Ratio: Charge a reaction vessel with trimethylolpropane (TMP) and benzoic acid in a 1:3 molar ratio.[1]
-
Catalyst: Add an acid catalyst, such as p-Toluenesulfonic acid (p-TSA), typically at a loading of around 5% (w/w) relative to the reactants.[1]
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Solvent: Use a solvent that forms an azeotrope with water (e.g., toluene or xylene) to facilitate its removal via a Dean-Stark apparatus.
-
Reaction Conditions: Heat the mixture to reflux, generally between 180 and 220°C.[1]
-
Reaction Time: Maintain reflux for 4 to 6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the reaction is complete.[1]
-
Purification: After cooling, the reaction mixture is typically neutralized to remove the acid catalyst, washed with water and/or brine, and the organic solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Workflow for Direct Esterification Synthesis of TMPTB.
Protocol 2: Reaction with Benzoyl Chloride (Schotten-Baumann Reaction)
This method offers rapid reaction rates and high yields by using the more reactive benzoyl chloride in a two-phase system.[1]
Methodology:
-
Phase Preparation: Prepare a biphasic system. The organic phase consists of an inert solvent (e.g., dichloromethane or toluene) containing trimethylolpropane and benzoyl chloride. The aqueous phase contains a base, such as sodium hydroxide.[1]
-
Reaction: Add the benzoyl chloride dropwise to the vigorously stirred biphasic mixture. The reaction occurs at the interface of the two immiscible liquids.[1] The base in the aqueous phase neutralizes the HCl byproduct, driving the reaction to completion.
-
Temperature Control: The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Purification: After the reaction is complete, the organic layer is separated, washed with water and brine to remove any remaining base and salt, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the crude product. Recrystallization is then performed for final purification.
Caption: Overall synthesis reaction of Trimethylolpropane Tribenzoate.
Applications
Trimethylolpropane Tribenzoate is primarily utilized in the polymer and materials industry due to its properties as a plasticizer and processing aid.
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Plasticizer: It is used as a plasticizer for a variety of polymers, including PVC, cellulose esters, thermoplastic polyurethane, and polylactic acid resins.[3][4]
-
Coatings and Inks: The compound is applied in coatings and as an ink adhesive.[3][6]
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Other Uses: It also functions as a polyester crystallization accelerator and finds use in the manufacturing of PVC plastic particles, optical films, and solder flux.[3][4]
Safety and Handling
According to available Safety Data Sheets, Trimethylolpropane Tribenzoate is not classified as a hazardous substance.[7] However, as with any chemical, appropriate laboratory practices should be followed. It is recommended to handle the substance in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. One safety data sheet for a related compound notes that the toxicological properties have not been thoroughly investigated, warranting caution.[8]
References
- 1. Trimethylol Propane Tribenzoate | 54547-34-1 | Benchchem [benchchem.com]
- 2. Trimethylolpropane tribenzoate | C27H26O6 | CID 21909998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deyerchem.com [deyerchem.com]
- 4. haihangchem.com [haihangchem.com]
- 5. ko.tnjchem.com [ko.tnjchem.com]
- 6. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. biosynth.com [biosynth.com]
